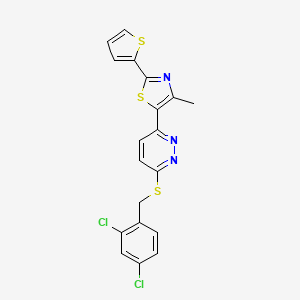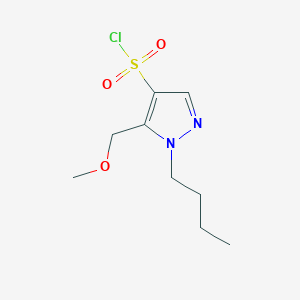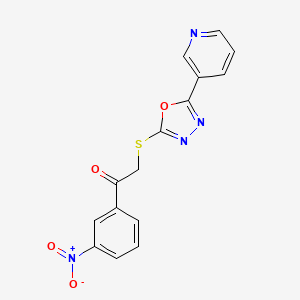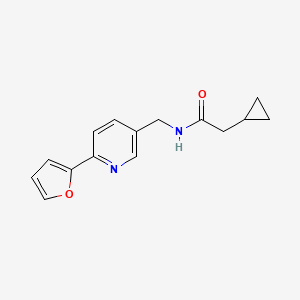
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into novel heterocyclic compounds, such as the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlights the utility of related chemical structures in developing anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, demonstrate significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Novel Heterocyclic Systems
Studies on aminonaphthyridinones have led to the discovery of new heterocyclic systems with potential chemical and pharmacological significance. These systems showcase reactivity patterns that could be foundational in developing new therapeutic agents (Deady & Devine, 2006).
Anti-inflammatory Potential
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by structurally related molecules' anti-inflammatory activity, underscores ongoing efforts to identify new anti-inflammatory agents. This research avenue is crucial for developing safer, more effective treatments for inflammation-related conditions (Moloney, 2001).
Antimicrobial Applications
Several studies have synthesized and evaluated novel compounds for their antimicrobial activity. These efforts have resulted in the identification of compounds with significant antimicrobial properties, offering a pathway to novel antibiotics and antimicrobial agents. For example, the synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity highlight the potential of such compounds in combating resistant microbial strains (Fandaklı et al., 2012).
Anticancer Research
The synthesis and characterization of novel sulfur heterocyclic thiophene derivatives containing 1, 2, 3-triazole and pyridine moieties have been evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. This research direction not only advances our understanding of cancer biology but also contributes to the ongoing search for effective cancer therapies (Murugavel et al., 2019).
properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-20-9-10-7-18(16-15-10)11-4-5-17(8-11)13(19)14-12-3-2-6-21-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYFNUCYFJRBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)



![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)



![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)